molecular formula C6H5Cl2PS B166028 Phenylphosphonothioic dichloride CAS No. 3497-00-5

Phenylphosphonothioic dichloride

Cat. No. B166028
CAS RN: 3497-00-5
M. Wt: 211.05 g/mol
InChI Key: SXIWNIQDOJKDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylphosphonothioic dichloride (PPDC) is an organophosphorus compound with flame-retardant properties . It has a molecular weight of 211.05 and its molecular formula is C6H5Cl2PS .


Synthesis Analysis

PPDC can be used in the synthesis of PBPP (3,9-diphenyl-3,9-dioxa-2,4,8,10-tetraoxa-3,9-diphosphaspiro-5,5-undecane), another organo-phosphorus flame retardant . A process for producing phenylphosphonothioic dichloride involves reacting benzene with thiophosphoryl trichloride in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of PPDC is characterized by the presence of a phosphorus atom bonded to a phenyl group, two chlorine atoms, and a sulfur atom . The InChI key for PPDC is SXIWNIQDOJKDGB-UHFFFAOYSA-N .


Chemical Reactions Analysis

PPDC can react with dibenzylamine . It is also known to react with benzil and an excess of magnesium, giving diphenylacetylene, diphenylmethyl phenyl ketone, and 1,2,2-triphenylethanol .


Physical And Chemical Properties Analysis

PPDC is a colorless liquid with an unpleasant acrid pungent odor . It has a density of 1.4042 g/cm^3 at 20 °C . The water solubility of PPDC is 1.522g/L at 23 ºC .

Scientific Research Applications

Chemical Analysis and Impurity Identification

Phenylphosphonothioic dichloride has been analyzed using GC/MS techniques, where impurities like diphenylphosphinothioic chloride have been identified. This analysis is crucial for refining the chemical for research purposes and ensuring purity in experiments (Zhong, 2004).

Reactivity and Chemical Synthesis

Research demonstrates the reactivity of phenylphosphonothioic dichlorides in generating phenylphosphinylidene and phenylphosphinothioylidene. These compounds participate in Diels-Alder type reactions, leading to various derivatives like thiaphosphorin and thiaphosphabicyclooctene sulfide, highlighting its utility in synthetic chemistry (Nakayama et al., 1975).

Biological Research

Phenylphosphonothioic dichloride derivatives have been studied for their biological activities. For instance, phenylphosphonothioate esters were examined for delayed neurotoxicity in animals, indicating their potential for studying neurotoxic effects and mechanisms (Abou‐Donia, 1979).

Organometallic Chemistry

In organometallic chemistry, compounds like phenylphosphonothioic dichloride are involved in reactions leading to the formation of unique products. For example, treating it with benzil and magnesium yielded products like diphenylacetylene, suggesting its utility in creating new organometallic compounds (Nakayama et al., 1973).

Environmental and Toxicological Studies

Its derivatives, such as phenylphosphonothioate esters, have been evaluated for environmental and toxicological impacts. These studies are crucial for understanding the safety and ecological effects of these compounds (Abou-Donia, 1980).

Medical and Biochemical Applications

Phenylphosphonothioic dichloride has been used in medical research, such as in the development of compounds targeting specific biochemical pathways in plants. This application illustrates its potential in the development of new medicinal or agricultural chemicals (Forlani et al., 2008).

Safety And Hazards

PPDC is classified as corrosive to metals, and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled . It can also cause severe skin burns and eye damage . It is recommended to handle PPDC with appropriate protective equipment and to store it in a corrosive-resistant container .

properties

IUPAC Name

dichloro-phenyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2PS/c7-9(8,10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIWNIQDOJKDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=S)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2PS
Record name PHENYLPHOSPHORUS THIODICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4222
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063054
Record name Phosphonothioic dichloride, P-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenylphosphorus thiodichloride is a colorless liquid with unpleasant acrid pungent odor. Corrodes metals slowly., Colorless liquid with an unpleasant pungent odor; [CAMEO] Light yellow liquid; [MSDSonline]
Record name PHENYLPHOSPHORUS THIODICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4222
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylthionophosphonic dichloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6665
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Phenylphosphonothioic dichloride

CAS RN

3497-00-5
Record name PHENYLPHOSPHORUS THIODICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4222
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name P-Phenylphosphonothioic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3497-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylthionophosphonic dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003497005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylphosphonothioic dichloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonothioic dichloride, P-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonothioic dichloride, P-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(phenyl)phosphine sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLTHIOPHOSPHONYL DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO4H2EXV6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENYLTHIONOPHOSPHONIC DICHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2730
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Phenol is treated with an excess of thiophosphoryl chloride (at reflux) to yield phenyl thiophosphoryl dichloride ##STR16## and this product was condensed with p-nitroaniline and hydrogenated as set out in Example 1. The corresponding polymer is obtained by polycondensation with isophthaloyl chloride as in Example 2. The inherent viscosity was 0.9 dl/g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 100 cc autoclave, 42.35 g (0.25 mole) of thiophosphoryl trichloride, 19.53 g (0.25 mole) of benzene were charged, and the mixture was heated with stirring at 200° C for 4 hours. The reaction mixture was treated in accordance with the process of Example 1. No phenylphosphonothioic dichloride was produced.
Quantity
42.35 g
Type
reactant
Reaction Step One
Quantity
19.53 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The procedure of Example 10 was repeated using 33.6 grams (0.3 moles) of chlorobenzene, 41.1 grams (0.3 moles) of phosphorus trichloride and 22.2 grams (0.05 moles) of phosphorus pentasulfide. The reaction mixture was heated at 300° C. for 7 hours. The product, phenylphosphonothioic dichloride, in a yield of 18.3 grams, was isolated by distillation and redistillation, and had a boiling point of 58° C. and 62° C. (0.02 millimeters of mercury) and an nD25 of 1.6235 as against the reported nD25 of 1.6220 for phenylphosphonothioic dichloride.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step Two
Quantity
22.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylphosphonothioic dichloride
Reactant of Route 2
Reactant of Route 2
Phenylphosphonothioic dichloride
Reactant of Route 3
Phenylphosphonothioic dichloride
Reactant of Route 4
Phenylphosphonothioic dichloride
Reactant of Route 5
Phenylphosphonothioic dichloride
Reactant of Route 6
Phenylphosphonothioic dichloride

Citations

For This Compound
121
Citations
M Yoshifuji, R Nagase, T Kawashima… - Bulletin of the Chemical …, 1982 - journal.csj.jp
… Reactions of ce-aryl-N-methylnitrones with phenylphosphonothioic dichloride (1), … of N-methylc-phenylnitrone with phenylphosphonothioic dichloride (1) in the presence of magnesium …
Number of citations: 10 www.journal.csj.jp
JD Healy, RA Shaw, BC Smith, CP Thakur… - Journal of the Chemical …, 1974 - pubs.rsc.org
… (40.0 g, 0.21 mol) in benzene (200 ml) was added slowly to a stirred solution of phenylphosphonothioic dichloride (2) (10.5 g, 0.05 mol) in benzene (200 ml). The mixture was stirred …
Number of citations: 3 pubs.rsc.org
N CSH - a) A - jlc.jst.go.jp
… of JV-methylœ-phenylnitrone with phenylphosphonothioic dichloride (1) in the presence of … compounds were prepared by reported methods; phenylphosphonothioic dichloride (1),5) …
Number of citations: 0 jlc.jst.go.jp
DA Scola, DW Grisley - Journal of Chemical & Engineering Data, 1968 - ACS Publications
6 Bis (2-phenylhydrazinyl) Cb HgNH-NH- 63 ‘, J 199.5-200.5 C,«Hi9N4PS Caled, 61.0 5.4 8.7 phenylphosphine sulfide(dec.) Found 61.3 5.6 8.9 1 Recrystallized from absolute ethanol …
Number of citations: 1 pubs.acs.org
RL Dannley, A Grava - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… 2-sulhde, mp 100.5-101.5", which did not depress the mp of an authentic sample obtained from N,Nf-dimethyl-o-phenylenediamine and phenylphosphonothioic dichloride. The infrared …
Number of citations: 9 cdnsciencepub.com
N Ribeiro, Y Kobayashi, J Maeda, K Saigo - Chirality, 2011 - Wiley Online Library
… The enantiopure cyclic phosphonothioic acid (R)-5 was easily synthesized from commercially available phenylphosphonothioic dichloride in good overall yield. A study on the chirality-…
Number of citations: 8 onlinelibrary.wiley.com
S Nakayama, M Yoshifuji, R Okazaki… - Journal of the Chemical …, 1973 - pubs.rsc.org
Phenylphosphonic and phenylphosphonothioic dichlorides, when treated with benzil and an excess of magnesium, gave diphenylacetylene, diphenylmethyl phenyl ketone, and 1,2,2-…
Number of citations: 3 pubs.rsc.org
JW Baker, RE Stenseth… - Journal of the American …, 1966 - ACS Publications
… Unfortunately, this method is practically limited to the preparation of phenylphosphonothioic dichloride from the readily available dichlorophenylphosphine, since other …
Number of citations: 8 pubs.acs.org
PJ Argent, D Parker, RA Shaw, M Woods - Inorganic and Nuclear Chemistry …, 1981 - Elsevier
… bands is somewhat unexpected but this feature is also apparent in the spectra of the suspected cis-isomer of [PhP(S)NPh] 2 obtained by reacting phenylphosphonothioic dichloride with …
Number of citations: 6 www.sciencedirect.com
NP Dudman, SJ Benkovic - Journal of the American Chemical …, 1977 - ACS Publications
… (2) Bis(Op-nltrophenyl) phenylphosphonothioate was prepared by refluxing phenylphosphonothioic dichloride (9.9 g) withrigorously dried sodium pnltrophenoxide (20 g) in 70 …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.